3-(4-methoxyphenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3/c1-28-17-9-4-14(5-10-17)6-11-18(26)25-16-7-2-15(3-8-16)12-19(27)24-13-20(21,22)23/h2-5,7-10H,6,11-13H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYFRXDFQWNBOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-methoxyphenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxy group and a trifluoroethyl moiety, which are known to influence its biological activity. The presence of fluorine atoms often enhances metabolic stability and membrane permeability, potentially increasing the compound's efficacy against various biological targets.
In Vitro Studies
-
Enzyme Inhibition :
- The compound has been evaluated for its inhibitory effects on several enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes is crucial in treating neurodegenerative diseases such as Alzheimer's. For instance, compounds with similar structures have shown IC50 values ranging from 10.4 μM to 24.3 μM against AChE and BChE .
- Antioxidant Activity :
- Cytotoxicity :
The biological activity of this compound can be attributed to several mechanisms:
- Protein-Ligand Interactions : Molecular docking studies suggest that the compound forms hydrogen bonds with key residues in target proteins, enhancing its inhibitory effects on enzymes like AChE and BChE .
- Metabolic Stability : The trifluoroethyl group contributes to the compound's metabolic stability, allowing for prolonged activity within biological systems .
Case Studies
- Neuroprotective Effects : A study demonstrated that compounds structurally related to this compound exhibited neuroprotective effects in animal models of Alzheimer's disease by reducing amyloid plaque formation and improving cognitive function .
- Anticancer Activity : Another investigation highlighted the anticancer properties of similar hydrazone derivatives in vitro against various cancer cell lines. These compounds were shown to induce apoptosis via the caspase pathway .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Target | IC50 Value (μM) | Comments |
|---|---|---|---|
| Enzyme Inhibition | AChE | 10.4 - 24.3 | Significant inhibition observed |
| Enzyme Inhibition | BChE | 7.7 - 30.1 | Varies with structural modifications |
| Antioxidant Activity | Free Radical Scavenging | Not quantified | Enhanced by trifluoromethyl group |
| Cytotoxicity | MCF-7 Cells | Significant | Induces apoptosis |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Comparative Insights
Electron-Donating vs. Chlorine substituents (e.g., in ) may improve membrane permeability but reduce metabolic stability relative to trifluoromethyl groups .
Trifluoromethyl Impact: The 2,2,2-trifluoroethylamino group in the target compound and increases hydrophobicity and resistance to oxidative metabolism, a feature exploited in drug design to prolong half-life .
Biological Activity Trends: Methoxyphenyl derivatives (e.g., ) exhibit notable antioxidant and anticancer activity, suggesting the target compound may share similar mechanisms, such as free radical scavenging or kinase inhibition. Chlorinated analogs (e.g., ) show cytotoxicity in glioblastoma models, highlighting the role of halogenation in targeting cancer cells .
Crystallographic and Hydrogen-Bonding Behavior :
- The crystal structure of 3-chloro-N-(4-methoxyphenyl)propanamide reveals C–H···O interactions and amide resonance stabilization (C=O bond length: 1.2326 Å). Similar packing may occur in the target compound, affecting solubility and formulation .
Research Findings and Implications
- Antioxidant Potential: Methoxyphenyl-containing compounds like those in demonstrate radical scavenging capabilities, implying the target compound could be optimized for oxidative stress-related diseases.
- Synthetic Feasibility: Analogous synthesis routes (e.g., coupling amines with propanoyl chlorides ) could be adapted for the target compound’s production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
